molecular formula C12H17BFNO2 B3224320 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid CAS No. 1228594-52-2

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid

Cat. No.: B3224320
CAS No.: 1228594-52-2
M. Wt: 237.08 g/mol
InChI Key: PLSPPIOEMADOFR-UHFFFAOYSA-N
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Description

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid (CAS 1228594-52-2) is an organoboron compound of significant interest in medicinal chemistry and drug discovery. This aryl boronic acid, with a molecular formula of C12H17BFNO2 and a molecular weight of 237.08 , serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction . Its structure incorporates both a boronic acid functional group, which facilitates the formation of carbon-carbon bonds, and a piperidine moiety, a privileged scaffold commonly found in biologically active molecules. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the design of potential therapeutic agents . Boronic acids are recognized as bioisosteres of carboxylic acids and have gained prominence in pharmaceutical research since the approval of boronic acid-based drugs like Bortezomib . Their unique Lewis acidity allows them to form reversible complexes with nucleophilic biological targets, such as enzyme active sites, which is a key mechanism for the development of protease inhibitors, antibiotic enhancers (e.g., Vaborbactam), and other bioactive molecules . Researchers utilize this compound primarily as a synthetic intermediate to create more complex structures for screening against various molecular targets, including enzymes involved in cancer, infectious diseases, and other pathological conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate care following laboratory safety guidelines. For specific storage and handling information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

[2-fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c14-12-10(5-4-6-11(12)13(16)17)9-15-7-2-1-3-8-15/h4-6,16-17H,1-3,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSPPIOEMADOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CN2CCCCC2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, alcohols, boranes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis Overview

The synthesis of 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid typically involves:

  • Formation of the Piperidine Moiety : Achieved through nucleophilic substitution.
  • Introduction of the Fluorine Atom : Accomplished via electrophilic fluorination.
  • Boronic Acid Formation : Typically via palladium-catalyzed borylation reactions.

Organic Synthesis

The compound is primarily utilized as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals.

Reaction TypeKey Features
Suzuki-MiyauraForms C-C bonds using boronic acids
Nucleophilic SubstitutionReacts at fluorine or piperidine sites

Biological Applications

Research indicates potential uses in biochemistry as a biochemical probe due to its interaction with various biomolecules. The compound's ability to modulate biological pathways makes it valuable in studying cellular processes.

Medicinal Chemistry

Ongoing investigations are exploring its efficacy as a therapeutic agent, particularly in cancer treatment. Boron-containing compounds like this one are being studied for their ability to enhance the effectiveness of certain drugs through targeted delivery mechanisms.

Case Study 1: Antagonism of CXCR1 and CXCR2

A study highlighted the compound's role as a noncompetitive antagonist for chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases and cancer progression. The findings suggest that derivatives of boronic acids can effectively inhibit receptor activation, presenting new avenues for drug development in oncology and immunology .

Case Study 2: Synthesis Optimization

Research into optimizing the synthesis of boronic acid derivatives has demonstrated that modifications to the piperidine moiety can significantly affect the reactivity and selectivity in chemical reactions. This optimization is crucial for enhancing the efficiency of drug discovery processes .

Mechanism of Action

The mechanism by which 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid exerts its effects is primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s molecular targets include enzymes and receptors that contain nucleophilic sites, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Electronic Properties

  • Fluorine-Substituted Analogs :

    • 4-Fluorophenylboronic acid : Exhibits higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to unsubstituted phenylboronic acid due to fluorine’s electron-withdrawing effect, which enhances the electrophilicity of the boron center .
    • 2-Fluoro-5-pyridylboronic acid (CAS 351019-18-6): Shares a fluorine substituent but lacks the piperidinylmethyl group, resulting in reduced steric hindrance and distinct electronic properties .
  • Piperidine-Containing Analogs :

    • Piperidine derivatives (e.g., piperidinylmethyl-substituted boronic acids) are less common in literature. The piperidine group in the target compound may enhance solubility in polar solvents and improve interactions with biological targets due to its basic nitrogen .

Reactivity in Cross-Coupling Reactions

Compound Reactivity in Suzuki-Miyaura Reaction Key Factor Influencing Reactivity Reference
Phenylboronic acid Moderate No substituent effects
4-Fluorophenylboronic acid High Electron-withdrawing fluorine
2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid Likely reduced (predicted) Steric hindrance from piperidine
  • The bulky piperidinylmethyl group in the target compound may slow transmetallation steps in cross-coupling reactions, contrasting with the enhanced reactivity of 4-fluorophenylboronic acid .

Solubility and Stability

  • Phenylboronic acid: Highly soluble in ethers and ketones (e.g., 3-pentanone, dipropyl ether) but poorly soluble in hydrocarbons .
  • Pinacol ester of phenylboronic acid : Improved solubility in chloroform and hydrocarbons compared to the parent acid .

Biological Activity

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid (CAS No. 1228594-52-2) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H15BFNO2\text{C}_{12}\text{H}_{15}\text{B}F\text{N}\text{O}_2

This compound features a fluorine atom, a piperidine ring, and a boronic acid functional group, which contribute to its reactivity and interaction with biological targets.

The mechanism of action of this compound primarily involves its role as an enzyme inhibitor. Boronic acids are known to bind covalently to the active sites of serine proteases and other enzymes, thereby modulating their activity. This compound has been studied for its potential to inhibit specific molecular pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Reference
KARPAS422 (Lymphoma)12
MDA-MB-231 (Breast)9.46
HCT116 (Colon)17.02

These findings suggest that the compound may interfere with critical signaling pathways in cancer cells, leading to reduced viability and proliferation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli27 µg/mL

These results indicate potential applications in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Inhibition of PD-L1 Interaction : A study focused on small-molecule inhibitors targeting PD-L1/PD-1 interactions demonstrated that derivatives similar to this compound could effectively block immune checkpoint pathways, enhancing anti-tumor immunity .
  • Combination Therapy : Research has explored the use of this compound in combination with existing chemotherapeutics to enhance efficacy and reduce resistance in cancer treatment protocols. The synergistic effects observed suggest a promising avenue for future clinical applications.

Q & A

Q. Conflicting reports on the stability of the boronic acid group under acidic conditions: How to reconcile?

  • Studies show that at pH <5, the boronic acid forms cyclic trimeric anhydrides, reducing reactivity. Use buffered conditions (pH 6–8) or stabilize with diols (e.g., pinacol) during storage. Conflicting data may arise from differences in solvent systems or moisture content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid
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2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid

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